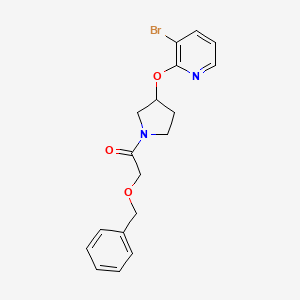

2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-2-phenylmethoxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN2O3/c19-16-7-4-9-20-18(16)24-15-8-10-21(11-15)17(22)13-23-12-14-5-2-1-3-6-14/h1-7,9,15H,8,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATJQDOQZXQRDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=CC=N2)Br)C(=O)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as benzyl alcohol, 3-bromopyridine, and pyrrolidine.

Step 1 Formation of Benzyloxy Group: Benzyl alcohol is reacted with an appropriate base (e.g., sodium hydride) to form the benzyloxy anion, which is then reacted with a suitable electrophile to introduce the benzyloxy group.

Step 2 Pyrrolidine Functionalization: Pyrrolidine is functionalized by reacting it with 3-bromopyridine under conditions that promote nucleophilic substitution, typically using a polar aprotic solvent like dimethylformamide (DMF) and a base such as potassium carbonate.

Step 3 Coupling Reaction: The benzyloxy intermediate is then coupled with the pyrrolidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or a similar agent to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The benzyloxy group can undergo oxidation to form benzaldehyde or benzoic acid under strong oxidative conditions.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The bromopyridinyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles in polar aprotic solvents.

Major Products

Oxidation: Benzaldehyde, benzoic acid.

Reduction: 2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanol.

Substitution: Various substituted pyrrolidinyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

The compound’s structure suggests potential biological activity, particularly in the modulation of enzyme activity or receptor binding due to the presence of the pyrrolidinyl and bromopyridinyl groups.

Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound could be explored for its activity against various biological targets, such as enzymes or receptors involved in disease pathways.

Industry

In the chemical industry, this compound could be used in the synthesis of advanced materials or as a precursor for other valuable chemicals.

Mechanism of Action

The exact mechanism of action would depend on the specific biological target. Generally, the compound could interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The bromopyridinyl group might enhance binding affinity through halogen bonding.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogues:

Comparative Analysis:

Reactivity :

- The 3-bromopyridinyloxy group in the target compound enables halogen-bonding interactions and participation in Suzuki-Miyaura cross-coupling reactions, similar to brominated pyridine derivatives in and .

- In contrast, 3-(benzyloxy)-1-(2-chloroethyl)pyridin-2(1H)-one () exhibits nucleophilic substitution reactivity at the chloroethyl group, a feature absent in the target compound due to its pyrrolidine-ether linkage .

The pyrrolidine ring in the target compound may confer conformational rigidity compared to the flexible hydroxyethyl or chloroethyl chains in compounds, affecting binding affinity in biological targets .

Synthetic Accessibility: The synthesis of the target compound likely involves multi-step reactions, including etherification (as seen in for benzyloxy-pyridinones) and bromination. By contrast, 2-bromo-1-(pyrrolo[2,3-b]pyridin-3-yl)ethanone () is synthesized via direct bromination of an ethanone precursor, a simpler route .

Target Compound:

- Limited direct studies are available, but its structural features suggest utility in: Medicinal Chemistry: As a kinase inhibitor scaffold, leveraging the bromopyridine motif for targeted covalent binding . Materials Science: As a ligand for metal-organic frameworks (MOFs), utilizing the pyrrolidine and pyridine coordination sites .

Analogues ( and ):

- 3-(Benzyloxy)-1-(2-hydroxyethyl)pyridin-2(1H)-one : Demonstrated utility as an intermediate in antiviral drug synthesis, with the hydroxyethyl group enabling further functionalization .

- 2-Bromo-1-(pyrrolo[2,3-b]pyridin-3-yl)ethanone: Used in fluorescence probes due to the fused pyrrolopyridine system’s photostability .

Biological Activity

2-(Benzyloxy)-1-(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its pharmacological implications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C₁₅H₁₈BrN₃O₃ and features a pyrrolidine ring substituted with a bromopyridine moiety and a benzyloxy group. The presence of these functional groups suggests potential interactions with biological targets, particularly in the context of drug design.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study focusing on the inhibition of YAP-TEAD interactions demonstrated that related compounds could suppress defective Hippo signaling pathways in mesothelioma cells, suggesting a potential application in cancer therapy .

The proposed mechanism involves the disruption of protein-protein interactions critical for tumor growth and survival. The interaction between YAP (Yes-associated protein) and TEAD (TEA domain transcription factor) is essential for oncogenic signaling. Inhibiting this interaction can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Study on Mesothelioma Cells

A significant case study investigated the efficacy of a compound structurally related to this compound in mesothelioma cells. The results indicated that treatment with this compound led to a marked decrease in cell viability and induced apoptosis, highlighting its potential as an anticancer agent .

In Vitro Assays

In vitro assays have shown that the compound exhibits selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its ability to target specific signaling pathways that are often dysregulated in cancerous tissues .

Data Tables

Q & A

Basic Research Question

- IR spectroscopy : Identify carbonyl (C=O) stretches near 1641 cm⁻¹ and ether (C-O) bands at 1113 cm⁻¹ .

- 1H/13C NMR : Assign aromatic protons (δH 7.36–7.22) and quaternary carbons (δC 169.1 for ketones) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., observed m/z 379.2387 vs. calculated 379.2386 ).

How can researchers design experiments to study the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The bromopyridine moiety is a candidate for Suzuki-Miyaura or Buchwald-Hartwig couplings. Experimental design considerations:

- Catalyst screening : Test Pd(PPh₃)₄ or XPhos Pd G3 for efficiency in aryl halide activation .

- Ligand optimization : Use biphenyl ligands to enhance catalytic activity for C-N bond formation .

- Real-time monitoring : Employ LC-MS or in situ IR to track reaction progress and intermediate formation .

How can computational methods aid in predicting the compound’s metabolic stability?

Advanced Research Question

- Docking studies : Use software like AutoDock to simulate interactions with cytochrome P450 enzymes, identifying potential metabolic sites (e.g., benzyloxy group oxidation) .

- QSAR modeling : Corlate substituent effects (e.g., bromine vs. chlorine) with half-life predictions in liver microsomes .

- MD simulations : Assess conformational stability in aqueous environments to predict solubility and bioavailability .

What strategies mitigate side reactions during the synthesis of the pyrrolidin-1-yl ethanone core?

Advanced Research Question

- Temperature control : Maintain reactions below 0°C during sensitive steps (e.g., NaBH₄ reductions) to prevent over-reduction .

- Protecting groups : Temporarily shield reactive amines or hydroxyls using tert-butyldimethylsilyl (TBS) groups .

- Purification : Use flash chromatography with ethyl acetate/hexane gradients to isolate intermediates and remove byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.